molecular formula C19H20N4OS B12041275 4-((4-Propoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol CAS No. 478256-27-8

4-((4-Propoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12041275
CAS No.: 478256-27-8
M. Wt: 352.5 g/mol
InChI Key: DBDBIKKFWAACNL-DEDYPNTBSA-N
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Description

4-((4-Propoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 4-((4-Propoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the condensation of 4-propoxybenzaldehyde with 4-amino-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Chemical Reactions Analysis

4-((4-Propoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the imine group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the propoxy group can be replaced by other nucleophiles under suitable conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-((4-Propoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is of interest for developing new drugs and therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-((4-Propoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol is not well-documented. like other triazole derivatives, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved would require further research to elucidate.

Comparison with Similar Compounds

Similar compounds to 4-((4-Propoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol include other triazole derivatives, such as:

  • 4-((4-Methoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol
  • 4-((4-Ethoxybenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol

These compounds share a similar core structure but differ in the substituents attached to the triazole ring. The uniqueness of this compound lies in its specific propoxy group, which can influence its chemical and biological properties.

Properties

CAS No.

478256-27-8

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

3-(3-methylphenyl)-4-[(E)-(4-propoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4OS/c1-3-11-24-17-9-7-15(8-10-17)13-20-23-18(21-22-19(23)25)16-6-4-5-14(2)12-16/h4-10,12-13H,3,11H2,1-2H3,(H,22,25)/b20-13+

InChI Key

DBDBIKKFWAACNL-DEDYPNTBSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC(=C3)C

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC(=C3)C

Origin of Product

United States

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